ent-Ritonavir

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Sourcing a reliable stereoisomer standard for Ritonavir method validation is critical. ent-Ritonavir is supplied specifically as a high-purity analytical calibrant, not a therapeutic agent. - Enables baseline chromatographic separation from Ritonavir API, ensuring system suitability per ICH guidelines. - Facilitates quantification of stereoisomeric impurities for ANDA/DMF regulatory filings. - Distinct from therapeutic Ritonavir; essential for forced degradation studies to differentiate process impurities from degradants.

Molecular Formula C37H48N6O5S2
Molecular Weight 720.9 g/mol
Cat. No. B15354699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Ritonavir
Molecular FormulaC37H48N6O5S2
Molecular Weight720.9 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
InChIInChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1
InChIKeyNCDNCNXCDXHOMX-LXSYHGDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Ritonavir: Stereochemical Identity & Analytical Standard


ent-Ritonavir is a stereoisomer of the well-characterized HIV protease inhibitor and pharmacokinetic booster Ritonavir [1]. It possesses the identical molecular formula (C37H48N6O5S2) and mass (720.94 g/mol) as its parent compound [2]. However, it differs critically in its stereochemical configuration, derived from D-Valine, making it a distinct chemical entity . Consequently, its primary utility lies not in therapeutic applications but as a high-purity analytical reference standard, essential for the development, validation, and quality control of pharmaceutical products containing Ritonavir as an Active Pharmaceutical Ingredient (API) .

ent-Ritonavir Substitution Inadmissibility


Substituting ent-Ritonavir for its parent compound, Ritonavir, or other structural analogs is not a viable scientific practice due to fundamental differences in their intended functions and stereochemical specificity. Ritonavir is a therapeutic agent that relies on precise molecular interactions with biological targets like HIV protease and CYP3A4 [1]. In contrast, ent-Ritonavir serves as an analytical calibrant, where its unique stereochemistry ensures it can be differentiated from the API during chromatographic separation [2]. Furthermore, data demonstrate that even subtle stereochemical variations in Ritonavir analogs lead to quantifiable differences in binding affinity and inhibitory potency, as seen with a pyridyl-ethyl R/R conformer (4g) exhibiting Ks and IC50 values of 0.04 and 0.31 μM compared to Ritonavir's 0.02 and 0.13 μM, respectively [3]. Therefore, interchanging these compounds would compromise both therapeutic efficacy and analytical accuracy.

ent-Ritonavir Differentiation: Quantitative Comparison


Functional Divergence from Ritonavir (API)

ent-Ritonavir is utilized as a pharmaceutical reference standard, whereas Ritonavir is employed as an active pharmaceutical ingredient (API). This functional divergence is underpinned by stereochemical differences that preclude the use of ent-Ritonavir as a therapeutic substitute.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Stereochemical Impact on CYP3A4 Binding Affinity

The stereochemical configuration of Ritonavir-like compounds significantly impacts their binding affinity to CYP3A4. A study of ten analogs revealed that the pyridyl-ethyl R/R conformer (compound 4g) exhibited a dissociation constant (Ks) of 0.04 μM, which is twice as high as Ritonavir's Ks of 0.02 μM [1]. This quantifiable difference demonstrates that stereoisomers, including ent-Ritonavir, are not biologically equivalent to the API.

Enzyme Inhibition Structure-Activity Relationship (SAR) CYP3A4

Stereochemical Impact on CYP3A4 Inhibitory Potency

The impact of stereochemistry on CYP3A4 inhibition is also quantifiable via IC50 values. The same pyridyl-ethyl R/R analog (4g) had an IC50 of 0.31 μM, more than double that of Ritonavir's IC50 of 0.13 μM [1]. This reinforces the principle that stereochemical changes, even when maintaining the same molecular formula, lead to significant differences in biological activity.

Enzyme Inhibition Structure-Activity Relationship (SAR) CYP3A4

Purity Benchmarking and Structural Confirmation

The utility of ent-Ritonavir as a reference standard is contingent upon its high purity and verified structure. While purity specifications for commercial ent-Ritonavir are typically ≥95%, national reference standards for Ritonavir, developed for quantitative analysis, have been characterized to a higher purity of 99.8% using HPLC [1]. This data provides a benchmark for the analytical performance expected of reference materials used for quantification.

Analytical Method Validation Reference Standard Characterization Quality Control

ent-Ritonavir: Optimal Research & Industrial Applications


Analytical Method Development for Ritonavir

ent-Ritonavir is an essential tool for developing and validating stability-indicating HPLC, UPLC, or LC-MS methods. Its distinct stereochemistry from the Ritonavir API ensures baseline chromatographic separation, allowing it to serve as a reliable system suitability marker or impurity standard . This is critical for demonstrating method specificity and accuracy as per ICH guidelines [1].

Pharmaceutical QC and Release Testing

During the manufacture of Ritonavir API or finished dosage forms, ent-Ritonavir is employed as a reference standard to identify and quantify potential stereoisomeric impurities. This ensures that production batches meet stringent purity specifications and regulatory requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) .

Forced Degradation and Stability Studies

ent-Ritonavir can be used as a marker or control in forced degradation studies to investigate the stability profile of Ritonavir. Its presence helps in distinguishing between process-related impurities (like this stereoisomer) and true degradation products, providing a clearer understanding of the drug product's stability-indicating profile .

Pharmacopoeial Compliance and Monograph Development

Regulatory bodies and pharmacopoeias (e.g., USP, EP) may identify specific stereoisomers like ent-Ritonavir as specified impurities. Procuring and using ent-Ritonavir enables laboratories to comply with these official monographs and meet regulatory filing requirements, facilitating global market access for Ritonavir-containing products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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